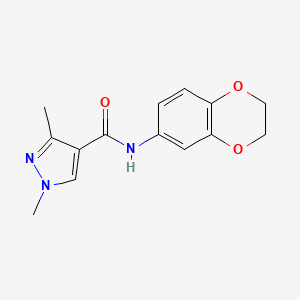
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethylpyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethylpyrazole-4-carboxamide" is not directly mentioned in the provided papers. However, the papers discuss various pyrazole carboxamide derivatives, which are of significant interest in medicinal chemistry due to their potential biological applications, including anticancer, antibacterial, antifungal, and antidiabetic activities .
Synthesis Analysis
The synthesis of pyrazole carboxamide derivatives typically involves the reaction of appropriate precursors such as amines, aldehydes, and acids. For instance, the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides was achieved using 4-aminophenazone, a non-steroidal anti-inflammatory drug . Another example is the synthesis of a novel pyrazole derivative involving a reaction confirmed by single crystal X-ray diffraction studies . These synthetic routes are crucial for the development of compounds with potential pharmacological applications.
Molecular Structure Analysis
The molecular structures of pyrazole carboxamide derivatives have been characterized using various spectroscopic techniques such as FT-IR, NMR, ESI-MS, and X-ray diffraction . The X-ray structure characterization and DFT calculations provide insights into the intermolecular interactions, such as hydrogen bonding and π-interactions, which are essential for the stability and biological activity of these compounds .
Chemical Reactions Analysis
The chemical reactivity of pyrazole carboxamide derivatives is influenced by their molecular structure. For example, the presence of dimethylamino groups can enhance the reactivity of the compounds . Additionally, the ability to form hydrogen bonds and π-interactions can affect the compounds' interactions with biological targets, as seen in molecular docking studies .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole carboxamide derivatives, such as solubility, stability, and electronic structure, have been evaluated through experimental and computational methods . These properties are critical for determining the pharmacokinetic profile and therapeutic potential of the compounds. For instance, computational ADME studies have been used to predict oral bioavailability .
Case Studies
Several of the discussed compounds have been evaluated for their biological activities in vitro and in vivo. For example, some derivatives showed potent cytotoxicity against various cancer cell lines, with IC50 values less than 10 nM . Another compound displayed significant antiproliferative activity specifically against MDA-MB human cancer cell lines . These studies provide valuable case examples of the therapeutic potential of pyrazole carboxamide derivatives.
Applications De Recherche Scientifique
Antimicrobial and Antioxidant Activities
Studies have shown that compounds similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethylpyrazole-4-carboxamide exhibit promising antimicrobial and antioxidant activities. For instance, a series of N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamide, synthesized through reactions with various bioactive aromatic heterocyclic carboxylic acids and fatty acids, demonstrated significant antimicrobial activity against tested microorganisms and showed prominent radical scavenging and ferrous ion chelating activity (Sindhe et al., 2016).
Anticancer Activities
Another area of research includes the design, synthesis, and evaluation of novel compounds for their anticancer activities. For example, novel analogs of 3-(4-substituted benzylideneamino)-N-(6-substituted-1,3-benzo[d]thiazol-2-yl)-4,5-dihydro-5-oxo-pyrazole-1-carboxamide showed promising antibacterial activity and were assessed for their cytotoxic activity against mammalian Vero cell line, indicating potential in anticancer research (Palkar et al., 2017).
Insecticidal Activity
Compounds with structural similarities have also been investigated for their insecticidal activity. A study on pyrazole amide derivatives revealed that some of these compounds exhibited promising insecticidal activity against Helicoverpa armigera, demonstrating the potential application in agricultural sciences (Deng et al., 2016).
Diuretic Activity
Furthermore, research into the diuretic activity of certain benzothiazole-2-carboxamide derivatives on rat models suggests potential applications in the development of new diuretic agents. One study found that N-{(substituted)1,3-benzothiazol-2-yl}-1,1'-biphenyl-4-carboxamides showed significant diuretic activity, which could be valuable for medical applications (Yar & Ansari, 2009).
Corrosion Inhibition
Additionally, benzothiazole derivatives have been explored for their corrosion inhibiting properties, with studies showing that certain derivatives can significantly inhibit steel corrosion in acidic solutions, highlighting their potential application in materials science and engineering (Hu et al., 2016).
Propriétés
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-9-11(8-17(2)16-9)14(18)15-10-3-4-12-13(7-10)20-6-5-19-12/h3-4,7-8H,5-6H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCXZXLSNFMLOST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)NC2=CC3=C(C=C2)OCCO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49716398 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Chloro-2-methyl-7-(2-thienyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2550879.png)
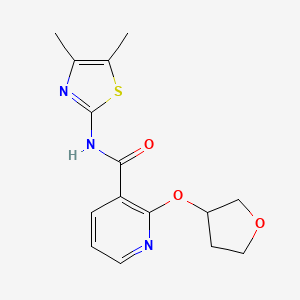
![N-(3-{[7-methyl-3-(morpholin-4-ylcarbonyl)-1,8-naphthyridin-4-yl]amino}phenyl)acetamide](/img/structure/B2550883.png)
![7-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-methyl-4(1H)-quinolinone](/img/structure/B2550885.png)
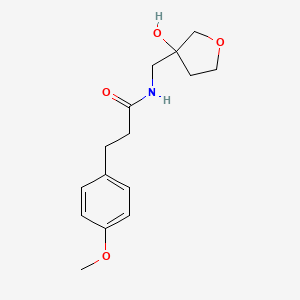
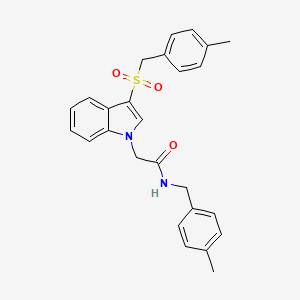
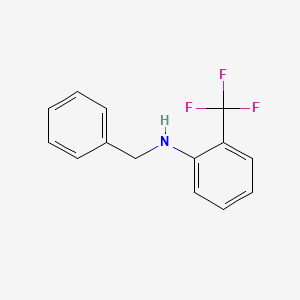

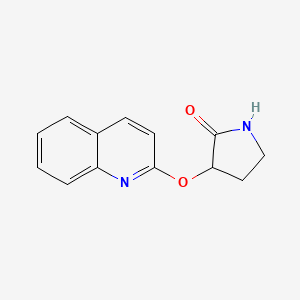
![(E)-4-(Dimethylamino)-N-[[1-(3-methylbutyl)indazol-3-yl]methyl]but-2-enamide](/img/structure/B2550892.png)
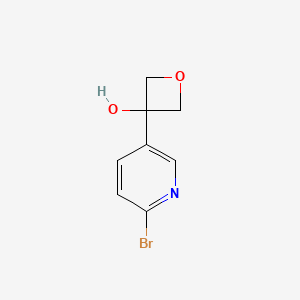

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-chlorophenyl)oxalamide](/img/structure/B2550900.png)
![(5-Bromofuran-2-yl)-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2550901.png)